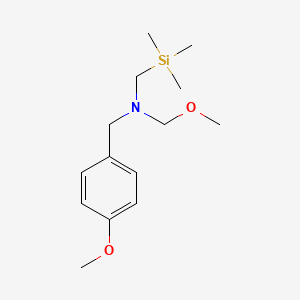

N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine

描述

Its structure features three distinct substituents on the nitrogen atom:

- Methoxymethyl group: Enhances solubility and acts as a protective moiety.

- Trimethylsilylmethyl group: Introduces steric bulk and silicon-based reactivity, often used in protective strategies .

This compound is utilized in organic synthesis, particularly in the protection and functionalization of amines. Suppliers such as BuGuCh & Partners and Amadis Chemical list it for research applications, highlighting its role in medicinal chemistry intermediates .

属性

IUPAC Name |

N-(methoxymethyl)-1-(4-methoxyphenyl)-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2Si/c1-16-11-15(12-18(3,4)5)10-13-6-8-14(17-2)9-7-13/h6-9H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMIAGKKDMXTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=C(C=C1)OC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655100 | |

| Record name | 1-Methoxy-N-[(4-methoxyphenyl)methyl]-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433289-59-9 | |

| Record name | 1-Methoxy-N-[(4-methoxyphenyl)methyl]-N-[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine, commonly referred to by its CAS number 93102-05-7, is a compound of significant interest in organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, chemical properties, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₂₃NOSi

- Molecular Weight : 237.41 g/mol

- Boiling Point : Approximately 76 °C at 0.3 mmHg

- Density : 0.928 g/mL at 25 °C

- Solubility : Moderately soluble in water; high solubility in organic solvents .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NOSi |

| Molecular Weight | 237.41 g/mol |

| Boiling Point | 76 °C |

| Density | 0.928 g/mL |

| Solubility | Moderately soluble |

| Log P (Octanol/Water) | 2.73 |

This compound acts primarily as a precursor for azomethine ylides, which are reactive intermediates in organic synthesis. These ylides can undergo [3+2] cycloaddition reactions with various electrophiles, leading to the formation of functionalized N-heterocycles such as pyrrolidines .

Pharmacological Applications

Research indicates that the compound is involved in synthesizing biologically active molecules, including:

- Pyrrolidine Derivatives : These compounds have shown promise in medicinal chemistry, particularly in developing drugs targeting neurological disorders and cancer .

- Chiral Compounds : The ability to generate chiral pyrrolidines makes it valuable for synthesizing enantiomerically pure substances used in pharmaceuticals .

Case Studies and Research Findings

-

Synthesis of Chiral Pyrrolidines :

A study demonstrated that this compound could be effectively used to synthesize chiral pyrrolidines through asymmetric [3+2] cycloadditions. The reactions were conducted under metal-free conditions, enhancing their applicability in green chemistry . -

Biocompatibility Studies :

Investigations into the biocompatibility of derivatives synthesized from this compound revealed favorable profiles, suggesting potential applications in drug formulation . -

Inhibition Studies :

The compound has been evaluated for its inhibitory effects on certain cytochrome P450 enzymes (notably CYP2D6), indicating possible interactions with metabolic pathways relevant to drug metabolism .

科学研究应用

Chemical Properties and Structure

N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine features a trimethylsilyl group that enhances its stability and solubility. The methoxy and benzyl substituents contribute to its reactivity and potential interactions with biological systems. The compound's molecular formula is C14H23NO3Si, which indicates a complex structure suitable for various synthetic applications.

Chemistry

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for creating more complex organic molecules.

- Reagent in Reactions : It can be employed as a reagent in reactions such as nucleophilic substitutions, where the trimethylsilyl group can enhance the reactivity of the amine.

Biology

- Biological Activity Studies : Research indicates that compounds with similar structural motifs exhibit antimicrobial and anticancer properties. This compound may be investigated for similar biological activities, potentially leading to novel therapeutic agents.

- Enzyme Inhibition : Given its structural similarity to known enzyme inhibitors, this compound could be evaluated for its ability to inhibit specific enzymes involved in disease processes.

Medicine

- Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents targeting various diseases.

- Potential Therapeutic Applications : Preliminary studies may explore its efficacy against specific cancer cell lines or as an antimicrobial agent.

Industry

- Material Science : this compound could be utilized in the development of advanced materials, such as coatings or polymers with tailored properties.

- Specialty Chemicals : Its synthesis can contribute to the production of specialty chemicals used in various industrial applications.

化学反应分析

Generation of Azomethine Ylides

The compound undergoes desilylation under acidic or fluoride-mediated conditions to form non-stabilized azomethine ylides. Key catalysts include:

-

Trifluoroacetic acid (TFA) : 0.1–1.0 mol% in dichloromethane or THF at 0–25°C .

-

Cesium fluoride (CsF) or TBAF : Effective in polar aprotic solvents (e.g., DMF) at room temperature .

-

Zinc chloride (ZnCl₂) : Used in stoichiometric amounts for rapid ylide generation .

The ylide (a 1,3-dipole) is highly reactive and engages in cycloadditions with electron-deficient dipolarophiles.

[3+2] Cycloaddition Reactions

The azomethine ylide reacts with α,β-unsaturated systems to form pyrrolidine derivatives. Representative examples include:

Key observations :

-

Reactions with asymmetric dipolarophiles (e.g., chiral enones) yield pyrrolidines with high enantiomeric excess (up to 99% ee) when chiral catalysts like BINOL-derived complexes are employed .

-

Electron-deficient alkenes (e.g., maleimides, nitroolefins) show faster reaction rates due to favorable HOMO-LUMO interactions .

Reaction with Activated Alkynes

The ylide forms 3-pyrrolines via [3+2] cycloaddition with terminal alkynes, which can be oxidized to pyrroles:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl propiolate | TFA, CH₂Cl₂ | 3-Pyrroline ester | 82% |

| Phenylacetylene | CsF, DMF | 3-Pyrroline (aromatized) | 75% |

Catalytic Systems and Reaction Conditions

-

Acid catalysis (TFA) : Preferred for lab-scale synthesis due to mild conditions and compatibility with moisture-sensitive substrates .

-

Fluoride-mediated systems (CsF/TBAF) : Enable reactions in aprotic solvents but require anhydrous conditions .

-

Chiral auxiliaries : Dinuclear µ-oxo-aluminum-salen complexes induce enantioselectivity in asymmetric cycloadditions (up to 97% ee) .

Comparison with Related Silylmethylamine Precursors

Advantages :

相似化合物的比较

Structural and Functional Group Analysis

Key Observations :

- The trimethylsilyl group in the target compound distinguishes it from analogs, offering unique steric and electronic properties for chemoselective reactions .

- Indole-containing analogs (e.g., ) are prioritized in drug discovery due to their bioactivity, unlike the target compound, which is more niche in synthetic applications.

- Nitro-substituted derivatives (e.g., ) exhibit contrasting reactivity (electron-deficient vs. silicon-stabilized electron density in the target).

Research Findings and Data

Thermal and Solubility Properties

- Boiling Points : Silyl-containing compounds (e.g., target) generally exhibit higher boiling points due to increased molecular weight and steric effects. For instance, the target compound’s analogs with methoxyethyl groups have lower boiling points (~200–205°C) compared to silicon-based variants.

- Solubility : The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas nitro-substituted analogs are less soluble due to hydrophobicity.

准备方法

Preparation via Stepwise Alkylation (Route A)

This method is the most commonly employed and involves the following key steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Methoxybenzylamine + chloromethyltrimethylsilane | The primary amine is treated with chloromethyltrimethylsilane to introduce the trimethylsilylmethyl group on nitrogen. Reaction typically occurs under inert atmosphere (N2) in anhydrous solvent such as toluene or dichloromethane at 0°C to room temperature. |

| 2 | Formaldehyde + methanol | The intermediate amine is then reacted with formaldehyde and methanol to introduce the methoxymethyl substituent. This step is often conducted under mild acidic conditions or neutral pH to facilitate the formation of the methoxymethyl group on nitrogen. |

| 3 | Purification | The crude product is purified by extraction, washing (e.g., aqueous NaHCO3, brine), drying (Na2SO4), and solvent removal under vacuum. Further purification may involve chromatography on silica gel. |

This route is supported by analogous procedures described for the preparation of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, where benzylamine is used as the starting amine.

Preparation via Alkylation of Lithium Amide (Route B)

An alternative synthesis involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of lithium N-(4-methoxybenzyl)trimethylsilylmethylamide | The lithium amide is generated by deprotonation of N-(4-methoxybenzyl)trimethylsilylmethylamine with a strong base such as n-butyllithium in anhydrous ether solvent under inert atmosphere at low temperature (e.g., -78°C). |

| 2 | Alkylation with methoxymethyl chloride | The lithium amide intermediate is then alkylated with methoxymethyl chloride at low temperature to afford the target compound. |

| 3 | Workup and purification | Standard aqueous workup followed by solvent removal and chromatographic purification yields the pure product. |

This method offers a more direct route to the target compound and can be advantageous for scale-up synthesis due to fewer steps and potentially higher selectivity.

Reaction Conditions and Optimization

- Solvents: Toluene, dichloromethane, or ethers are preferred solvents, rigorously dried and degassed.

- Temperature: Initial alkylation steps are performed at 0°C to control reactivity and minimize side reactions; subsequent steps may be conducted at room temperature.

- Atmosphere: Nitrogen or argon atmosphere is essential to prevent moisture and oxygen interference.

- Catalysts/Additives: Trifluoroacetic acid (TFA) is often used catalytically to generate reactive azomethine ylides from the prepared amine, indicating the compatibility of the compound with acidic conditions.

- Purification: Washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and silica gel chromatography are standard purification techniques.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Stepwise Alkylation (A) | 4-Methoxybenzylamine | Chloromethyltrimethylsilane, formaldehyde, methanol | 0°C to RT, inert atmosphere | Well-established, scalable |

| Lithium Amide Alkylation (B) | Lithium N-(4-methoxybenzyl)trimethylsilylmethylamide | Methoxymethyl chloride | Low temperature (-78°C), inert | Fewer steps, potentially higher selectivity |

Research Findings and Applications

- The prepared N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine serves as a precursor for generating N-benzyl azomethine ylides, which are valuable intermediates in [3+2] cycloaddition reactions to synthesize pyrrolidine derivatives with high stereoselectivity.

- The compound’s stability and ease of handling make it preferable over other silylmethylamine precursors.

- Mechanistic studies indicate that under catalytic conditions with trifluoroacetic acid or fluoride ions, the compound forms a 1,3-dipolar reactive intermediate facilitating cycloaddition with electron-deficient alkenes and alkynes.

- The synthetic methods described have been validated in large-scale syntheses of chiral pyrrolidines and related bioactive compounds.

常见问题

Q. What are the common synthetic routes for N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine?

The synthesis typically involves multi-step reactions, starting with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane (CH₂Cl₂) under ice-cooled conditions. Subsequent steps include methoxymethylation and trimethylsilylation. Hazardous reagents like sodium pivalate and acetonitrile require careful handling, and intermediates (e.g., compound 3 in ) decompose at room temperature, necessitating inert atmospheres and low-temperature storage . Alternative routes may use Fukuyama amine synthesis principles, leveraging chemoselective coupling of protected amines .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity, as demonstrated in for analogous compounds.

- FTIR to identify functional groups like methoxy and silyl moieties .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Thin-layer chromatography (TLC) for reaction monitoring .

Q. What safety precautions are necessary when handling this compound?

- Conduct a hazard analysis for reagents like dichloromethane and sodium pivalate .

- Use PPE (gloves, goggles) and ventilation due to mutagenicity risks (Ames II testing shows mutagenicity comparable to benzyl chloride) .

- Store intermediates at low temperatures to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields in its synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Ice baths prevent exothermic side reactions during acyl chloride additions .

- Catalyst use : Sodium carbonate improves methoxymethylation kinetics .

- Real-time monitoring : TLC and in-situ NMR track intermediate formation .

Q. How does the compound’s instability affect experimental design?

The trimethylsilyl group is prone to hydrolysis, requiring anhydrous conditions. Decomposition products (e.g., silanols) can skew analytical data. Solutions include:

- Inert atmospheres (N₂/Ar) during synthesis .

- Low-temperature storage (-20°C) for intermediates .

- Light-sensitive protocols to prevent photodegradation .

Q. What are the mechanistic insights into its role in forming nitrogen heterocycles?

The compound acts as a protected amine precursor in Fukuyama synthesis , enabling regioselective coupling. For example, the methoxybenzyl group stabilizes intermediates during cyclization to form imidazoles or pyridines. Competing side reactions (e.g., over-oxidation) are mitigated by pivaloyl groups .

Q. How to address contradictory data in spectroscopic analysis?

- Cross-validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., distinguishing silyl vs. methoxy signals) .

- Impurity profiling : HPLC identifies byproducts from incomplete methoxymethylation .

- Dynamic NMR : Assess rotational barriers in trimethylsilyl groups to explain split peaks .

Q. What strategies mitigate mutagenicity risks during handling?

- Ames testing confirms lower mutagenicity than other anomeric amides, but precautions remain .

- Closed-system synthesis minimizes aerosol exposure .

- Deactivation protocols : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。